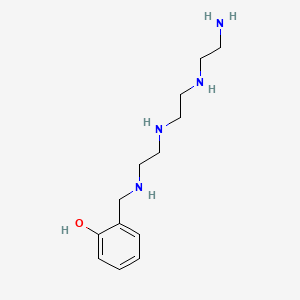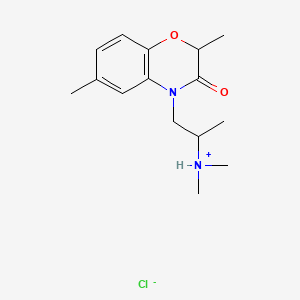
3-(4-Bromophenyl)-1,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-1,3-diphenylpropan-1-one is an organic compound characterized by a bromophenyl group attached to a diphenylpropanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 4-bromobenzene is reacted with diphenylpropanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and is conducted at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine atom, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or amine (NH₃) groups are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl)-1,3-diphenylpropanoic acid
Reduction: 3-(4-Bromophenyl)-1,3-diphenylpropan-1-ol
Substitution: 3-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one in treating diseases. Its derivatives are being evaluated for their efficacy in various medical applications.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial cell wall synthesis.
Anticancer: Inhibits enzymes involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxyphenyl)-1,3-diphenylpropan-1-one
3-(4-Nitrophenyl)-1,3-diphenylpropan-1-one
3-(4-Chlorophenyl)-1,3-diphenylpropan-1-one
Uniqueness: 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one stands out due to the presence of the bromine atom, which imparts unique reactivity compared to its methoxy, nitro, or chloro counterparts
Eigenschaften
CAS-Nummer |
5472-01-5 |
|---|---|
Molekularformel |
C21H17BrO |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H17BrO/c22-19-13-11-17(12-14-19)20(16-7-3-1-4-8-16)15-21(23)18-9-5-2-6-10-18/h1-14,20H,15H2 |
InChI-Schlüssel |
WTKRBWMQAHGKHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


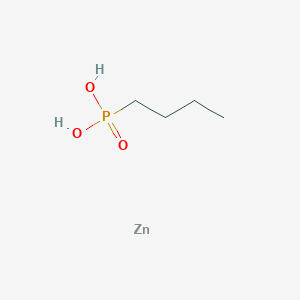
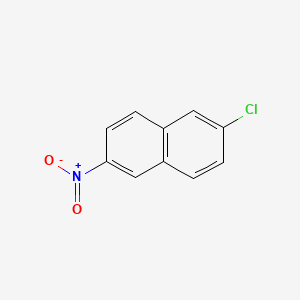
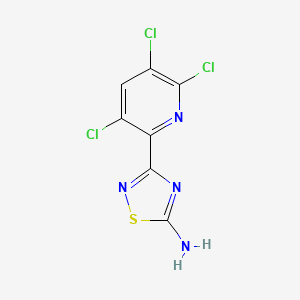
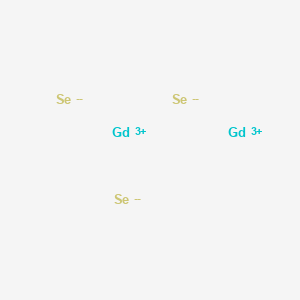
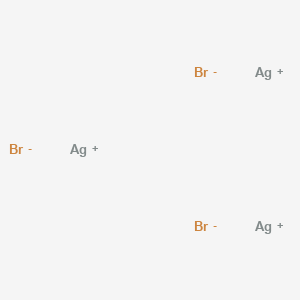
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
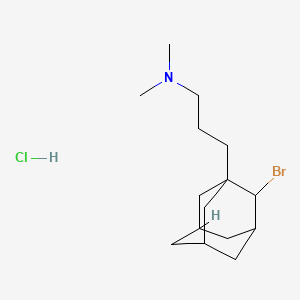
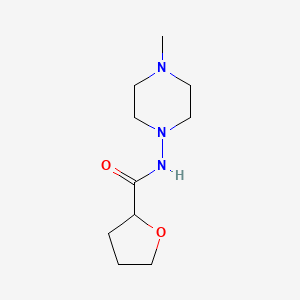
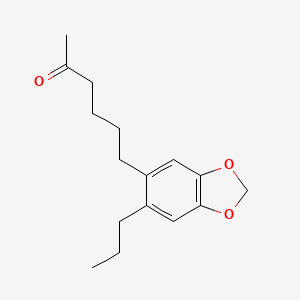
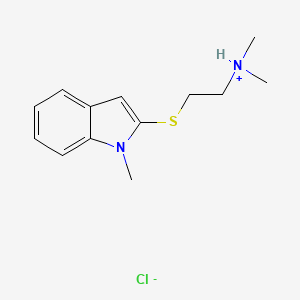

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
